N-(5-Iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide is a synthetic compound primarily used in scientific research to study dopamine D2 and D3 receptors. It serves as a non-radiolabeled tracer for defining in vivo receptor occupancy of these receptors in the brain. [] This compound is not a naturally occurring substance but is synthesized in laboratories for research purposes. Its role in scientific research lies in its ability to bind to dopamine receptors, allowing researchers to investigate the function and distribution of these receptors in the brain.
The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide is achieved through a multi-step process starting with 2,6-dimethoxybenzoic acid. [] Specific details of the synthesis procedure can vary, but generally involve the conversion of the acid to the corresponding benzamide, followed by iodination at the 5-position of the pyridine ring. The exact reaction conditions and reagents used are not explicitly detailed in the provided literature.
The primary chemical reaction involving N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide in research is its binding to dopamine D2 and D3 receptors. [] This interaction is non-covalent and reversible, allowing for the displacement of the compound by other ligands. No information regarding other specific chemical reactions this compound participates in is provided in the given literature.
N-(5-Iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide acts as a competitive antagonist of dopamine D2 and D3 receptors. [] It binds to these receptors in the brain, preventing dopamine from binding and activating them. This blockade of dopamine receptors can lead to various neurochemical and behavioral effects, depending on the specific brain regions and receptor subtypes involved. []
The primary application of N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide in scientific research is as a non-radiolabeled tracer for studying dopamine D2 and D3 receptors. [] It allows researchers to investigate in vivo receptor occupancy following administration of dopamine receptor antagonists. By measuring the displacement of this tracer, researchers can quantify the extent to which a specific drug binds to and occupies dopamine receptors in the brain. [, ]
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: